molecular formula C24H24N4O B10923654 1-benzyl-3,6-dimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-3,6-dimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10923654
M. Wt: 384.5 g/mol
InChI Key: FCOOSUVJNORKOW-UHFFFAOYSA-N
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Description

1-BENZYL-3,6-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocyclic system, and various substituents that contribute to its unique properties.

Preparation Methods

The synthesis of 1-BENZYL-3,6-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by structural modifications such as reductive desulfurization, hydrolysis, and Suzuki coupling . Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-BENZYL-3,6-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-BENZYL-3,6-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as TRK receptors. By binding to these receptors, the compound inhibits their activity, thereby blocking downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell survival and proliferation . This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer patients.

Comparison with Similar Compounds

Similar compounds in the pyrazolo[3,4-b]pyridine family include:

    Etazolate: Used for reducing anxiety and convulsions.

    Tracazolate: Known for its anxiolytic properties.

    Cartazolate: Another anxiolytic agent.

Compared to these compounds, 1-BENZYL-3,6-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substituents and its potential as a TRK inhibitor, making it a valuable candidate for cancer therapy research.

Properties

Molecular Formula

C24H24N4O

Molecular Weight

384.5 g/mol

IUPAC Name

1-benzyl-3,6-dimethyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H24N4O/c1-17-15-21(24(29)25-14-13-19-9-5-3-6-10-19)22-18(2)27-28(23(22)26-17)16-20-11-7-4-8-12-20/h3-12,15H,13-14,16H2,1-2H3,(H,25,29)

InChI Key

FCOOSUVJNORKOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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